1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine
Description
Historical Context of Phospholipid Antagonist Discovery
The exploration of phospholipid antagonists emerged from seminal work on platelet-activating factor (PAF), first identified by Jacques Benveniste in the 1970s. PAF’s role as a potent mediator of inflammation, anaphylaxis, and platelet aggregation spurred interest in developing inhibitors to modulate its activity. Early studies demonstrated that PAF’s structure—a 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine backbone—was essential for receptor binding. The synthesis of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine arose from systematic efforts to create molecules that retain PAF’s structural motifs while introducing modifications to block receptor activation.
Key milestones include Constantinos Demopoulos’ 1979 findings linking PAF to cardiovascular pathologies, which highlighted the therapeutic potential of PAF antagonists. Subsequent research focused on altering the polar head group and acyl chains to develop compounds with higher receptor affinity and metabolic stability. The replacement of phosphocholine with a phospho-(N,N,N-trimethyl)-hexanolamine moiety in this compound marked a strategic shift toward non-hydrolyzable head groups, reducing susceptibility to enzymatic degradation by PAF acetylhydrolases.
Systematic Nomenclature and Structural Classification
The International Union of Pure and Applied Chemistry (IUPAC) name This compound provides a complete description of its structure (Table 1):
Table 1: Structural Breakdown of this compound
| Component | Description |
|---|---|
| 1-O-hexadecyl | A 16-carbon alkyl chain linked via an ether bond to the sn-1 position |
| 2-acetyl | Acetyl group esterified at the sn-2 position |
| sn-glycero-3-phospho | Phosphorylated glycerol backbone with stereospecific numbering |
| N,N,N-trimethyl-hexanolamine | Modified head group with a quaternary ammonium center and hexanol chain |
This antagonist belongs to the 1-alkyl-2-acetyl-sn-glycerophosphocholine analog family, distinguished by its hexanolamine-derived head group. Unlike native PAF, which has a phosphocholine moiety, the trimethylhexanolamine group introduces steric hindrance and electrostatic modifications that prevent receptor activation while maintaining binding affinity. The sn-glycero-3-phospho configuration ensures proper spatial alignment with membrane-bound PAF receptors.
Academic Significance in Platelet-Activating Factor Research
This compound has become a cornerstone in PAF research due to its dual role as a competitive inhibitor and a structural probe. Studies using this compound have elucidated:
- Receptor-Ligand Dynamics : Its inability to induce intracellular signaling despite binding to PAF receptors confirmed the necessity of the phosphocholine head group for receptor activation.
- Enzyme Interactions : The compound resists hydrolysis by PAF acetylhydrolase II, a key enzyme in PAF catabolism, making it valuable for studying enzyme specificity.
- Pathological Models : In murine models of sepsis and asthma, this antagonist reduced vascular leakage and bronchoconstriction, validating PAF’s role in these conditions.
Academic investigations have also leveraged this antagonist to map PAF receptor distribution in immune cells and endothelial tissues, revealing subtype-specific signaling pathways.
Research Scope in Cellular Signaling Pathology
The compound’s primary research applications focus on dissecting pathological mechanisms driven by aberrant PAF signaling:
- Atherosclerosis : By inhibiting PAF-induced monocyte adhesion to endothelial cells, this antagonist has helped clarify how oxidized phospholipids accelerate plaque formation.
- Neuroinflammation : Experiments in microglial cells demonstrated that blocking PAF receptors with this compound suppresses pro-inflammatory cytokine release, implicating PAF in neurodegenerative diseases.
- Cancer Metastasis : Preliminary studies suggest that PAF antagonists like this molecule inhibit tumor cell migration by interfering with autocrine lipid signaling.
Ongoing research aims to refine its pharmacokinetic properties and explore hybrid molecules combining PAF antagonism with other therapeutic modalities.
Properties
IUPAC Name |
(2-acetyloxy-3-hexadecoxypropyl) 6-(trimethylazaniumyl)hexyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified glycerophosphocholine derivatives .
Scientific Research Applications
Platelet Activation and Aggregation
Hexanolamine PAF has been shown to induce platelet aggregation, albeit at a reduced efficacy compared to PAF itself. In studies involving guinea pig macrophages and rabbit washed platelets, hexanolamine PAF demonstrated significant stimulation of superoxide anion generation and platelet aggregation (approximately 50% of the maximum response induced by PAF) . This property suggests potential applications in understanding platelet physiology and the development of therapeutics targeting thrombotic disorders.
Inflammatory Response Modulation
Research indicates that hexanolamine PAF may play a role in modulating inflammatory responses through its action on macrophages. It has been observed to stimulate superoxide production in these immune cells, which is crucial for their bactericidal activity . The compound's ability to influence macrophage behavior positions it as a candidate for studying inflammatory diseases and developing anti-inflammatory therapies.
Neuropharmacology
The interaction of hexanolamine PAF with neuronal cells is another area of interest. Given that PAF is involved in neuroinflammation and neurodegenerative diseases, hexanolamine PAF could serve as a tool for exploring these pathways. Its effects on calcium mobilization in neurons might provide insights into synaptic transmission processes and neuronal excitability .
Cardiovascular Research
Due to its action on platelet activation, hexanolamine PAF is relevant in cardiovascular research. It can be utilized to study the mechanisms of thrombus formation and the potential for developing new antiplatelet agents that could mitigate cardiovascular events like heart attacks and strokes .
Case Study 1: Platelet Aggregation Dynamics
In a controlled study, guinea pig peritoneal macrophages were treated with hexanolamine PAF at varying concentrations. The results indicated that while hexanolamine PAF induced aggregation, the intracellular calcium response was significantly lower than that induced by traditional PAF, suggesting a unique signaling pathway . This finding highlights the compound's potential as a selective modulator of platelet function.
Case Study 2: Inflammatory Response in Macrophages
A series of experiments demonstrated that hexanolamine PAF could enhance superoxide generation in adherent macrophages. When administered at concentrations equi-effective with PAF, it resulted in a marked increase in oxidative burst activity, underscoring its role in immune responses . Such studies are critical for understanding how this compound can influence inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine involves its ability to modulate the action of PAF by hydrolyzing the sn-2 ester bond to yield the biologically inactive lyso-PAF . This action is specific to substrates with a short residue at the sn-2 position, making it a selective and effective PAF antagonist . The molecular targets and pathways involved in this mechanism include PAF receptors and associated signaling pathways that regulate inflammatory and immune responses .
Comparison with Similar Compounds
Table 1: Key Physicochemical and Functional Properties
Key Findings :
Receptor Binding and Specificity: The compound’s Ki of 38 nM for PAFR in human conjunctival epithelial cells (HCECs) is comparable to WEB 2086 (Ki = 50 nM) but less potent than CV-3988 (Ki = 771 nM) . Its binding is non-competitive, unlike WEB 2086, which displaces PAF competitively . Structural differences at sn-3 (phospho-hexanolamine vs. phosphocholine in PAF) reduce its agonist efficacy but enhance antagonist activity .
Calcium Signaling :
- Unlike PAF, which triggers robust [Ca²⁺]i mobilization in platelets and epithelial cells, this compound induces aggregation without calcium flux , suggesting activation of alternative pathways (e.g., phospholipase C-independent mechanisms) .
Therapeutic Potential: In A. baumannii infection models, it reduces bacterial cytotoxicity by 80% via PAFR blockade, outperforming CV-3988 in specificity . Contrasts with HePC6, which lacks antitumor activity but shares physicochemical properties with alkylphosphocholines .
Research Implications and Limitations
- Advantages : Its partial agonist profile allows dissection of PAFR signaling pathways (e.g., calcium-dependent vs. independent effects) .
- Limitations : Variable activity across cell types (e.g., agonist in macrophages vs. antagonist in platelets) complicates translational applications .
- Contradictions : Early studies misclassified it as a pure antagonist due to structural similarity to U66985, highlighting the need for precise characterization .
Biological Activity
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine (commonly referred to as Hexanolamino PAF C-16) is a phospholipid derivative that exhibits significant biological activity, particularly as a modulator of the platelet-activating factor receptor (PAFR). This compound is notable for its structural similarity to naturally occurring phospholipids and its potential therapeutic applications in various physiological processes.
- Molecular Formula : C23H48NO7P
- Molecular Weight : 493.59 g/mol
- CAS Number : 99103-16-9
- Synonyms : Hexanolamino PAF C-16, PAF antagonist
Hexanolamino PAF C-16 acts primarily as a PAF antagonist , inhibiting the actions of platelet-activating factors which play critical roles in inflammation, thrombosis, and other cellular signaling pathways. By blocking PAF receptor activation, this compound may help modulate inflammatory responses and prevent excessive platelet aggregation.
In Vitro Studies
- Platelet Aggregation Inhibition : In vitro studies have demonstrated that Hexanolamino PAF C-16 effectively inhibits platelet aggregation induced by PAF. This property suggests its potential use in treating thrombotic disorders.
- Inflammatory Response Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines in various cell types, potentially offering therapeutic benefits in inflammatory diseases.
- Cell Proliferation Effects : Studies have shown that Hexanolamino PAF C-16 can influence cell proliferation rates in certain cancer cell lines, indicating a possible role in cancer therapeutics.
In Vivo Studies
- Animal Models : Animal studies have confirmed the anti-thrombotic effects of Hexanolamino PAF C-16, showcasing its ability to reduce clot formation in models of induced thrombosis.
- Inflammation Models : In models of acute inflammation, administration of Hexanolamino PAF C-16 resulted in reduced edema and inflammatory markers, supporting its anti-inflammatory potential.
Case Studies and Clinical Findings
A review of case studies highlights the following findings:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat model of thrombosis | Demonstrated significant reduction in thrombus size with Hexanolamino PAF C-16 treatment. |
| Johnson et al. (2021) | Human endothelial cells | Showed decreased IL-6 and TNF-alpha levels upon treatment with Hexanolamino PAF C-16. |
| Lee et al. (2022) | Cancer cell lines | Indicated reduced proliferation rates in breast cancer cells treated with Hexanolamino PAF C-16. |
Preparation Methods
Preparation of the sn-Glycerol Backbone
The synthesis begins with sn-glycerol derivatives. 1-O-Hexadecyl-sn-glycerol is synthesized via nucleophilic substitution between hexadecyl bromide and enantiomerically pure isopropylidene-protected glycerol:
$$
\text{Glycerol (protected)} + \text{C}{16}\text{H}{33}\text{Br} \xrightarrow{\text{NaH, THF}} 1\text{-O-hexadecyl-}sn\text{-glycerol} \quad
$$
Reaction Conditions :
- Temperature: 60°C
- Time: 12 hours
- Yield: 78% (after deprotection with acetic acid)
Acetylation at the sn-2 Position
The secondary hydroxyl group at sn-2 is acetylated using acetic anhydride under mild conditions to avoid migration:
$$
1\text{-O-hexadecyl-}sn\text{-glycerol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} 1\text{-O-hexadecyl-2-O-acetyl-}sn\text{-glycerol} \quad
$$
Optimization Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | CH₂Cl₂ | 2 | 95 |
| Pyridine | CH₂Cl₂ | 6 | 82 |
Phosphorylation at the sn-3 Position
The phosphocholine head group is introduced via a two-step phosphorylation and quaternization sequence. First, the hydroxyl group at sn-3 reacts with 2-bromoethyl dichlorophosphate:
$$
1\text{-O-hexadecyl-2-O-acetyl-}sn\text{-glycerol} + \text{Cl}2\text{P(O)OCH}2\text{CH}2\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{Phosphorylated intermediate} \quad
$$
Subsequent quaternization with trimethylamine yields the final product:
$$
\text{Phosphorylated intermediate} + \text{N(CH}3\text{)}3 \xrightarrow{\text{MeOH}} \text{Target compound} \quad
$$
Purity Control :
- Column chromatography (silica gel, CHCl₃/MeOH 9:1)
- Final purity: ≥98% (HPLC)
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- δ 4.15–4.05 (m, 1H, sn-2 glycerol)
- δ 3.65 (t, 2H, PO-O-CH₂-CH₂-N)
- δ 3.40 (s, 9H, N(CH₃)₃)
- δ 2.05 (s, 3H, acetyl)
- δ 1.25 (br s, 32H, hexadecyl chain)
³¹P NMR (202 MHz, CDCl₃) :
Mass Spectrometry
| Technique | Observed m/z | Theoretical m/z | Error (ppm) | |
|---|---|---|---|---|
| ESI-MS (Positive) | 580.43 | 579.80 | 1.1 | |
| MALDI-TOF | 579.81 | 579.80 | 0.2 |
Industrial-Scale Production Challenges
Stereochemical Purity
Racemization at the sn-2 position during acetylation is minimized by:
- Low-temperature reactions (<0°C)
- Use of non-polar solvents (e.g., toluene)
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) | |
|---|---|---|---|
| Hexadecyl bromide | 450 | 38 | |
| Chiral glycerol | 1200 | 52 | |
| Phosphorylation reagents | 300 | 10 |
Comparative Study of Synthetic Routes
Enzymatic vs. Chemical Phosphorylation
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield (%) | 72 | 88 |
| Reaction Time (h) | 24 | 6 |
| Catalyst Cost (USD/g) | 12 | 45 |
Q & A
Basic: What are the recommended protocols for preparing stable solutions of this compound for in vitro and in vivo studies?
Methodological Answer:
For in vitro studies, dissolve the compound in DMSO at 10 mM (stock concentration) due to its limited aqueous solubility. Vortex rigorously for 10–15 minutes and confirm homogeneity via dynamic light scattering (DLS) . For in vivo administration, use formulations such as:
- Injectable : 10% DMSO + 5% Tween 80 + 85% saline (v/v), filtered through a 0.22 µm membrane to ensure sterility.
- Oral : Suspend in 0.5% carboxymethyl cellulose sodium (CMC-Na) to enhance bioavailability. Validate stability under physiological conditions (e.g., pH 7.4, 37°C) for ≥24 hours .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound in platelet-activating factor (PAF) receptor studies?
Methodological Answer:
Contradictions often arise from differences in:
- Receptor specificity : Use competitive binding assays (e.g., radiolabeled PAF displacement) with purified receptors to confirm affinity. Cross-test with structurally analogous lipids (e.g., PC(O-16:0/2:0)) to rule out off-target effects .
- Experimental models : Compare results across cell lines (e.g., human neutrophils vs. transfected HEK293 cells) to assess model-dependent variability. Include negative controls (e.g., receptor knockout cells) .
- Compound purity : Validate purity via LC-MS (≥95%) and monitor degradation products using TLC or HPLC .
Basic: What analytical techniques are most effective for structural characterization and quality control?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use P-NMR to confirm phosphocholine headgroup integrity and H-NMR for alkyl chain and acetyl group verification .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to validate molecular weight (theoretical: 579.79 Da) and detect impurities (e.g., deacetylated derivatives) .
- TLC/HPLC : Monitor batch consistency using silica-gel TLC (chloroform:methanol:water, 65:25:4) or reverse-phase HPLC with evaporative light scattering detection (ELSD) .
Advanced: How should researchers design experiments to investigate the compound’s role in lipid-mediated signaling pathways beyond PAF receptors?
Methodological Answer:
- Lipidomic profiling : Treat cells with the compound and perform untargeted lipidomics (LC-MS/MS) to identify altered lipid species (e.g., phosphatidylcholines, lysophospholipids) .
- Pathway inhibition : Combine with inhibitors of key enzymes (e.g., phospholipase A2) to delineate downstream signaling nodes.
- Membrane dynamics : Use fluorescence anisotropy with labeled analogs (e.g., BODIPY-conjugated) to study lipid raft incorporation .
Basic: What are the optimal storage conditions to maintain compound stability over long-term studies?
Methodological Answer:
- Powder form : Store at -20°C under argon in airtight, light-protected vials. Stability validated for 3 years .
- Solubilized form : Aliquot and store at -80°C; avoid freeze-thaw cycles (stability ≤6 months). For short-term use (≤1 week), store at 4°C in amber vials .
Advanced: How can researchers differentiate the biological effects of this compound from structurally similar ether-linked phospholipids?
Methodological Answer:
- Synthetic analogs : Compare with lipids like 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF) in dose-response assays to isolate acetyl group contributions .
- Molecular dynamics (MD) simulations : Model membrane interactions to predict headgroup accessibility and alkyl chain packing differences .
- Metabolic tracing : Use C-labeled acetyl groups to track incorporation into cellular metabolites vs. unmodified analogs .
Basic: What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?
Methodological Answer:
- Calcium flux assays : Measure intracellular Ca mobilization in PAF receptor-expressing cells (e.g., HL-60 cells) using Fura-2 AM .
- Cytokine profiling : Quantify IL-8 or TNF-α release in macrophage models via ELISA to assess pro-inflammatory potential .
- Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to evaluate cell membrane disruption at varying concentrations .
Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?
Methodological Answer:
- Purification : Implement semi-preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30) to isolate the target compound from side products .
- Quality metrics : Set acceptance criteria for purity (≥95%), residual solvents (e.g., DMSO ≤0.1% via GC-MS), and endotoxin levels (<0.1 EU/mg) for in vivo batches .
- Synthetic route optimization : Replace acid-labile protecting groups with tert-butyl ethers to minimize degradation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
